8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate
Description
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a heterocyclic compound with the molecular formula C₉H₁₁ClN₂O₃ and a molecular weight of 230.65 g/mol . It is commercially available as a solid with a purity of 95% and is primarily utilized in laboratory research . The compound features a methyl group at the 8-position of the imidazo[1,2-a]pyridine core and a carboxylic acid moiety at the 2-position, which is stabilized as a hydrochloride hydrate . Its InChIKey (CQSLHLIPSZGMNG-UHFFFAOYSA-N) confirms its structural identity .
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH.H2O/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;;/h2-5H,1H3,(H,12,13);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSLHLIPSZGMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C(=O)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of a microreactor-based continuous flow system to synthesize imidazo[1,2-a]pyridine-2-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow systems and advanced purification techniques are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds have shown promise in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Therapeutic Potential
Studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy. For instance, certain derivatives have demonstrated inhibitory effects on cancer cell proliferation and migration, suggesting their utility as anticancer agents .
Biochemical Research
Enzyme Inhibition Studies
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is employed in biochemical research to investigate enzyme inhibition and receptor binding. It provides insights into metabolic pathways and potential therapeutic targets. For example, specific derivatives have been identified as acetylcholinesterase (AChE) inhibitors, which are relevant for treating Alzheimer's disease .
Metabolic Pathway Exploration
The compound aids in understanding various metabolic pathways by serving as a tool for studying interactions between enzymes and substrates. This application is crucial for drug discovery and development processes where metabolic profiling is essential .
Food Safety Testing
Detection of Harmful Substances
In the realm of food safety, this compound is utilized for detecting harmful substances in food products. Its application contributes to consumer safety and regulatory compliance by ensuring that food products are free from carcinogenic compounds that may arise during cooking processes, particularly those involving grilled or charred meats .
Material Science
Development of Advanced Materials
The unique properties of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid make it suitable for developing advanced materials, including polymers and coatings. These materials exhibit improved durability and resistance to environmental factors such as moisture and UV radiation. The compound's incorporation into material science applications is an emerging area of research with significant potential for innovation .
Analytical Chemistry
Standard in Chromatographic Techniques
In analytical chemistry, this compound serves as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in the accurate quantification of related compounds in complex mixtures, which is vital for both research and quality control processes in pharmaceutical manufacturing .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential anticancer agents |
| Biochemical Research | Investigates enzyme inhibition; aids in understanding metabolic pathways |
| Food Safety Testing | Detects harmful substances in food products; ensures consumer safety |
| Material Science | Develops advanced materials with improved durability and environmental resistance |
| Analytical Chemistry | Serves as a standard in chromatographic techniques for accurate quantification |
Mechanism of Action
The mechanism of action of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes or proteins involved in disease processes, thereby exerting their therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations
The trifluoromethyl group in also increases metabolic stability. Methyl and Adamantyl Groups (e.g., ): Methyl groups at the 8-position (target compound) improve solubility, while adamantyl substituents () significantly boost lipophilicity, favoring blood-brain barrier penetration. Fluorine (): The 3-fluoro analogue exhibits similar molecular weight to the target compound but may display distinct pharmacokinetics due to altered electronic properties.
Hydrate vs. Hydrochloride Forms: The hydrochloride hydrate form of the target compound enhances crystallinity and storage stability compared to non-hydrated analogues (e.g., ) .
Synthetic Yields :
- Adamantyl-substituted derivatives () are synthesized in high yields (70–85%), whereas halogenated analogues () require specialized conditions, reflecting the challenges in introducing electronegative groups .
Biological Activity
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₉H₈N₂O₂·HCl·H₂O
- Molecular Weight : Approximately 202.63 g/mol
- CAS Number : 88751-05-7
- Purity : ≥ 97% (HPLC)
Biological Activity Overview
The biological activity of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is primarily characterized by its interactions with various biological targets, including enzymes and receptors.
1. Enzyme Inhibition
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit inhibitory effects on several enzymes, notably:
- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism. Inhibition can lead to altered pharmacokinetics of co-administered drugs, impacting therapeutic efficacy and safety profiles .
- Acetylcholinesterase (AChE) : A study demonstrated that derivatives of imidazo[1,2-a]pyridine significantly inhibited AChE activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .
2. Antimicrobial Activity
8-Methylimidazo[1,2-a]pyridine derivatives have shown promising results against various bacterial strains:
- Mycobacterium tuberculosis : Certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as ≤0.006 μM against drug-resistant strains . This suggests a potential role in developing new anti-tuberculosis therapies.
The mechanisms through which 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate exerts its biological effects include:
- Binding Affinity : Molecular docking studies indicate strong binding affinities to target enzymes such as AChE and cytochrome P450, suggesting competitive inhibition .
- Structural Modifications : The presence of methyl and carboxyl groups in the structure enhances its interaction with biological targets compared to other imidazo derivatives .
Case Studies
Several studies highlight the compound's biological activity:
Case Study 1: Enzyme Inhibition
In a study evaluating the anti-cholinesterase activity of various imidazo[1,2-a]pyridine derivatives, it was found that compounds with methyl substitutions showed enhanced inhibition compared to their non-methylated counterparts. This underscores the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
A series of synthesized imidazo[1,2-a]pyridine derivatives were tested against Mycobacterium tuberculosis H37Rv. The most potent compound demonstrated an MIC significantly lower than that of established treatments like PA-824, indicating a novel mechanism of action potentially targeting ATP homeostasis .
Applications in Research and Industry
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is utilized in various fields:
- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting neurological disorders.
- Biochemical Research : Investigating enzyme inhibition and receptor binding mechanisms.
- Food Safety Testing : Detecting harmful substances in food products.
- Material Science : Developing advanced materials with improved properties .
Q & A
Q. What are the recommended synthetic routes for 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate, and what key reaction parameters influence yield?
A robust method involves condensation of 2-aminonicotinic acid derivatives with α-haloketones or chloroacetaldehyde in ethanol, followed by acid-amine coupling using HATU/DIPEA to introduce the carboxylic acid moiety. Methyl substitution at position 8 can be achieved via alkylation or by starting with pre-methylated intermediates. Key parameters include reaction temperature (110°C for cyclization), solvent choice (polar aprotic solvents enhance yields), and stoichiometric control of halogenating agents. Post-synthesis, hydrochloride salt formation is achieved using HCl in anhydrous conditions .
Q. How should researchers approach the purification and characterization of this compound to ensure analytical reproducibility?
Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH). Characterization requires multi-modal analysis:
Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?
The hydrochloride hydrate form is hygroscopic and prone to decomposition under humidity. Store desiccated at 2–8°C in amber vials. For long-term stability (>6 months), lyophilization is recommended. Avoid exposure to strong bases or oxidizers, as the imidazo[1,2-a]pyridine core may degrade .
Advanced Research Questions
Q. How can researchers address conflicting reports on the regioselectivity of substituent introduction in the imidazo[1,2-a]pyridine core during structural modifications?
Conflicting regioselectivity often arises from competing reaction pathways (e.g., electrophilic vs. nucleophilic substitution). To resolve this:
- Use computational tools (DFT calculations) to predict reactive sites.
- Optimize directing groups (e.g., electron-withdrawing substituents at position 2 enhance C-8 methylation).
- Validate outcomes via X-ray crystallography (e.g., crystal structures in demonstrate steric effects on substitution patterns).
Q. What methodological approaches are recommended for identifying and quantifying process-related impurities in synthetic batches?
Impurity profiling requires:
- Synthesis intermediates : Monitor unreacted starting materials (e.g., 2-aminonicotinic acid) via LC-MS.
- Degradants : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-DAD.
- Inorganic residues : ICP-MS for chloride counterion quantification. Reference standards for common impurities (e.g., N-oxide derivatives) should be synthesized and characterized as in .
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of methyl substitution at position 8?
- Variation : Synthesize analogs with methyl, ethyl, or hydrogen at C-8 (see for coupling protocols).
- Assays : Test solubility (shake-flask method), logP (HPLC-derived), and target binding (SPR or ITC).
- Biological validation : Compare in vitro potency (e.g., enzyme inhibition IC₅₀) with in vivo pharmacokinetics (plasma half-life, metabolite profiling).
Q. What experimental strategies are effective in resolving contradictory biological activity data observed between in vitro and in vivo models for derivatives of this compound?
Discrepancies often stem from poor solubility or metabolic instability. Strategies include:
Q. What advanced computational modeling techniques can predict the hydrate stability of this hydrochloride salt under various environmental conditions?
Molecular dynamics (MD) simulations using force fields (e.g., AMBER) can model water molecule interactions within the crystal lattice. Pair with:
- Hirshfeld surface analysis to map hydrogen-bonding networks (as in ).
- Relative humidity (RH) cycling experiments to validate predicted hydrate ↔ anhydrate phase transitions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
